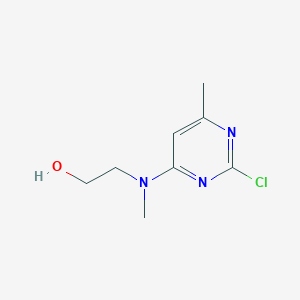
1,2-DIBENZYL 3-(TERT-BUTYL) (2S,3S)-5-METHYLENEPIPERIDINE-1,2,3-TRICARBOXYLATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1,2-DIBENZYL 3-(TERT-BUTYL) (2S,3S)-5-METHYLENEPIPERIDINE-1,2,3-TRICARBOXYLATE is a complex organic compound with a unique structure that includes a piperidine ring substituted with various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-DIBENZYL 3-(TERT-BUTYL) (2S,3S)-5-METHYLENEPIPERIDINE-1,2,3-TRICARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperidine ring, followed by the introduction of the benzyl and tert-butyl groups, and finally, the methylene and carboxylate groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and various solvents, including dichloromethane and tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1,2-DIBENZYL 3-(TERT-BUTYL) (2S,3S)-5-METHYLENEPIPERIDINE-1,2,3-TRICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or tert-butyl groups using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted piperidine derivatives.
科学的研究の応用
1,2-DIBENZYL 3-(TERT-BUTYL) (2S,3S)-5-METHYLENEPIPERIDINE-1,2,3-TRICARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 1,2-DIBENZYL 3-(TERT-BUTYL) (2S,3S)-5-METHYLENEPIPERIDINE-1,2,3-TRICARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 1,2-dibenzyl 3-tert-butyl (2S,3S)-5-oxopiperidine-1,2,3-tricarboxylate
- 1,2-dibenzyl 3-tert-butyl (2S,3S)-5-hydroxypiperidine-1,2,3-tricarboxylate
Uniqueness
1,2-DIBENZYL 3-(TERT-BUTYL) (2S,3S)-5-METHYLENEPIPERIDINE-1,2,3-TRICARBOXYLATE is unique due to the presence of the methylene group, which can significantly alter its chemical reactivity and biological activity compared to similar compounds
特性
分子式 |
C27H31NO6 |
|---|---|
分子量 |
465.5 g/mol |
IUPAC名 |
1-O,2-O-dibenzyl 3-O-tert-butyl (2S,3S)-5-methylidenepiperidine-1,2,3-tricarboxylate |
InChI |
InChI=1S/C27H31NO6/c1-19-15-22(24(29)34-27(2,3)4)23(25(30)32-17-20-11-7-5-8-12-20)28(16-19)26(31)33-18-21-13-9-6-10-14-21/h5-14,22-23H,1,15-18H2,2-4H3/t22-,23-/m0/s1 |
InChIキー |
BYHSGUNWULPMDT-GOTSBHOMSA-N |
異性体SMILES |
CC(C)(C)OC(=O)[C@H]1CC(=C)CN([C@@H]1C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
正規SMILES |
CC(C)(C)OC(=O)C1CC(=C)CN(C1C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,3-dimethyl-3H-pyrano[3,2-f]quinoline](/img/structure/B8612043.png)



![[1-(Propane-1-sulfonyl)-azetidin-3-yl]methanol](/img/structure/B8612073.png)





![Dimethyl [3-(3-chlorophenyl)-2-oxopropyl]phosphonate](/img/structure/B8612107.png)

